The discovery of PRT-060318 (PRT318) resulted from a high-throughput screening initiative of chemical libraries at Yamanouchi Pharmaceutical Co. [1] [2] [3]. The compound was optimized from the chemical class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides to become a highly potent and specific inhibitor of spleen tyrosine kinase (Syk) [1].
The following diagram illustrates this targeted signaling pathway and the point of inhibition by this compound.
This compound blocks Syk kinase, preventing HIT-induced platelet activation.
The biological activity of this compound was validated through a series of in vitro and in vivo experiments.
| Assay Type | System/Model | Key Finding / Effect of this compound | Reference |
|---|---|---|---|
| Platelet Aggregation | Human platelet-rich plasma (PRP) | Completely inhibited HIT immune complex-induced aggregation. | [6] [1] |
| Platelet Aggregation | Human PRP stimulated with convulxin (GPVI agonist) | Dose-responsively inhibited aggregation. No effect on ADP-induced aggregation. | [1] [2] |
| Calcium Flux | Human platelets | Dose-responsively inhibited convulxin-induced intracellular calcium increase. | [2] [3] |
| Serotonin Release Assay (SRA) | Washed platelets with human HIT sera | Inhibited platelet activation (tested at 1.0 μM). | [6] [1] |
| B-cell Malignancies | Chronic Lymphocytic Leukemia (CLL) cells | Inhibited B-cell receptor (BCR) signaling, cell survival, and chemokine secretion. | [4] [2] |
| Model | Species | Dosing & Administration | Key Outcome | Reference |
|---|---|---|---|---|
| HIT Model | Transgenic mice (expressing FcγRIIA & human PF4) | 30 mg/kg, orally, twice daily | Significantly reduced thrombocytopenia and thrombosis. | [6] [1] [5] |
| Arterial Thrombosis | Rabbit and pig models | Intravenous infusion | Significantly inhibited thrombosis without prolonging bleeding time. | [5] [2] |
For your experimental work, here are the detailed methodologies from the key studies.
For your experimental work, note these key details about the compound itself.
The available data primarily describes the preclinical profile of this compound. The search results do not indicate its progression into clinical trials for HIT. The promising preclinical data suggests that inhibiting the Syk pathway is a valid therapeutic approach for HIT [6] [7].
PRT-060318 has been characterized extensively in preclinical models. The following table summarizes key experimental findings.
| Assay Type | Model/Cell Line | Key Finding | Reference |
|---|---|---|---|
| Kinase Specificity | Panel of 270 kinases | At 50 nM, inhibits Syk by 92%; other kinases retain >70% activity. | [1] [2] |
| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | Completely inhibits HIT immune complex-induced aggregation. IC₅₀ = 2.5 µM for convulxin (GPVI agonist)-induced aggregation. No inhibition of ADP or thrombin-induced aggregation. | [3] [4] [5] |
| B-cell Malignancies | Chronic Lymphocytic Leukemia (CLL) cells | Antagonizes B-cell receptor (BCR)-mediated survival; inhibits Syk and ERK phosphorylation; reduces chemokine secretion (CCL3, CCL4) and cell migration. | [5] [6] [1] |
| In Vivo Efficacy | Transgenic HIT mouse model | Oral administration (30 mg/kg, twice daily) prevents antibody/heparin-induced thrombocytopenia and thrombosis. | [3] [4] [6] |
| In Vivo Efficacy | Rabbit and pig thrombosis models | Intravenous infusion inhibits arterial thrombosis without prolonging bleeding time. | [5] |
This compound acts as an ATP-competitive inhibitor that blocks Syk kinase activity [7]. In conditions like HIT, antibodies form complexes with Platelet Factor 4 (PF4) and heparin. These immune complexes cluster and activate the platelet receptor FcγRIIA, which contains an ITAM (Immunoreceptor Tyrosine-based Activation Motif) domain in its cytoplasmic tail. ITAM phosphorylation creates a docking site for Syk. Once recruited and activated, Syk initiates a robust downstream signaling cascade that leads to platelet activation, aggregation, and procoagulant activity, causing both thrombocytopenia and thrombosis [3] [4]. By inhibiting Syk at the apex of this cascade, this compound prevents the pathological platelet activation in HIT.
Below is a diagram illustrating this core signaling pathway and the point of inhibition by this compound.
For researchers, here are detailed methodologies for key experiments using this compound.
This protocol tests the ability of this compound to prevent platelet aggregation induced by HIT immune complexes in vitro [4] [1].
The SRA is a gold-standard functional test for HIT antibodies, and this protocol details its use in evaluating Syk inhibition [4] [1].
This protocol evaluates the efficacy of this compound in a live animal model of HIT [3] [6].
Beyond HIT, this compound is a valuable tool compound in basic research for elucidating Syk's role in various pathways.
The table below summarizes the key biochemical and pharmacological properties of PRT-318:
| Property | Description |
|---|---|
| Target | Spleen Tyrosine Kinase (Syk) [1] [2] |
| IC₅₀ (Syk) | 4 nM [1] [2] |
| Selectivity | Novel, selective inhibitor; at 50 nM, it inhibits Syk by 92% while over 70% activity is retained for other profiled kinases [3] [1]. |
| Chemical Structure | 2-(((1R,2S)-2-aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide [4] |
| Molecular Weight | 340.42 (freebase) [1] |
| CAS Number | 1194961-19-7 (freebase) [1] |
PRT-318 exerts its effects by inhibiting Syk, a cytoplasmic non-receptor tyrosine kinase that is crucial for signaling downstream of a variety of cell surface receptors in hematopoietic cells [5] [6] [7].
The following diagram illustrates the key signaling pathways mediated by Syk and the point of inhibition by PRT-318.
Syk is activated when its tandem SH2 domains bind to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) found in receptors like the B-Cell Receptor (BCR) and Fcγ Receptors (FcγR) [5] [6]. By inhibiting Syk, PRT-318 blocks the propagation of signals that lead to calcium mobilization, cytoskeletal reorganization, gene expression, and ultimately, cellular activation, proliferation, and migration [5] [8].
PRT-318 has been investigated in various disease models, primarily focusing on hematologic cancers and heparin-induced thrombocytopenia.
In vitro studies using primary CLL cells demonstrated that PRT-318 effectively antagonizes survival signals. The table below summarizes its activity in CLL models [8].
| Assay Type | Experimental Detail | PRT-318 Effect / Result |
|---|---|---|
| Cell Viability | CLL cells co-cultured with nurse-like cells (NLC) | Antagonized pro-survival signals from the microenvironment [8]. |
| BCR Signaling | CLL cells stimulated with anti-IgM | Inhibited phosphorylation of Syk and ERK [8]. |
| Chemokine Secretion | Measurement of CCL3 and CCL4 after BCR stimulation | Inhibited BCR-dependent secretion [8]. |
| Cell Migration | Migration towards CXCL12 and CXCL13 | Inhibited chemokine-directed migration and migration beneath stromal cells [8]. |
HIT is a dangerous prothrombotic disorder triggered by antibodies that form immune complexes (ICs) which activate platelets via the FcγRIIA receptor, an ITAM-bearing receptor [9] [3].
Beyond HIT, PRT-318 has shown antithrombotic activity. In pig and rabbit models of arterial thrombosis, intravenous PRT-318 significantly inhibited thrombosis without prolonging bleeding time. This is attributed to its ability to completely inhibit collagen (GPVI)-mediated platelet aggregation while sparing the pathways involved in hemostasis [2].
Here are the methodologies for some of the core experiments cited, which you can adapt for research planning.
While PRT-318 itself remains in preclinical and early clinical development, other Syk inhibitors have advanced further, providing context for its potential application.
The search for Syk inhibitors is an active field in oncology and inflammation, with a focus on improving selectivity and managing resistance mechanisms, such as the upregulation of inflammatory pathways identified in SYK inhibitor-resistant AML cells [10].
Heparin-Induced Thrombocytopenia (HIT) is a prothrombotic drug reaction caused by antibodies that recognize complexes of platelet factor 4 (PF4) and heparin. These immune complexes (HIT IC) activate platelets via their FcγRIIA receptors, leading to thrombocytopenia and potentially life-threatening thrombosis [1] [2]. The spleen tyrosine kinase (Syk) is a critical signaling component downstream of the FcγRIIA, making it an attractive therapeutic target for interrupting the HIT pathogenesis cascade [1].
This compound (also known as PRT318) is a novel, potent, and selective small-molecule inhibitor of Syk. It was discovered through high-throughput screening and subsequent optimization of 4-anilino-2-(2-aminoethylamino) pyrimidine-5-carboxamides [1]. Its mechanism of action involves blocking the Syk-dependent signaling pathway that is essential for HIT immune complex-mediated platelet activation.
The Serotonin Release Assay (SRA) is considered a gold-standard functional assay for HIT diagnosis because it detects the presence of pathogenic, platelet-activating antibodies [3] [4] [5]. It measures the ability of patient serum to induce heparin-dependent release of serotonin from donor platelets, which directly correlates with the in vivo platelet activation potential in HIT [6] [4].
This compound exerts its effects by specifically inhibiting Syk kinase activity. Upon engagement of the FcγRIIA by HIT immune complexes, the immunoreceptor tyrosine-based activation motif (ITAM) is phosphorylated, creating a docking site for Syk. Once recruited, Syk becomes activated and propagates signals that lead to platelet activation, aggregation, and procoagulant microparticle release [1]. By directly inhibiting Syk, this compound blocks this entire downstream cascade.
The following diagram illustrates the signaling pathway targeted by this compound:
This compound demonstrates high potency and selectivity. It inhibits purified Syk kinase with an IC₅₀ of 4 nM [7] [8]. In a broad panel of kinase enzyme assays, a 50 nM concentration of this compound inhibited Syk kinase activity by 92%, while the activities of all other kinases tested retained more than 70% of their function, underscoring its exceptional selectivity [7] [8].
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O |
| Molecular Weight | 340.42 g/mol |
| CAS Number | 1194961-19-7 |
| Appearance | Light yellow to yellow solid powder |
| Solubility | DMSO |
Table 2: Biological Activity of this compound
| Assay Type | Finding | Reference |
|---|---|---|
| In Vitro Kinase Profiling | 92% inhibition of Syk at 50 nM; >70% activity retained for all other kinases. | [7] |
| Human Platelet Aggregation | Dose-responsively inhibited convulxin-induced aggregation. | [7] [8] |
| Calcium Flux | Dose-responsively inhibited convulxin-induced intracellular calcium increases. | [7] [8] |
| HIT Model (Human Platelets) | Completely inhibited HIT immune complex-induced platelet aggregation. | [1] |
| HIT Model (Mouse, in vivo) | Prevented thrombocytopenia and thrombosis; significantly higher nadir platelet counts. | [1] [9] |
The SRA is a functional test that measures the release of serotonin from the dense granules of activated platelets. In the context of HIT, patient serum containing HIT antibodies is incubated with washed donor platelets and therapeutic (low) concentrations of heparin. If pathogenic antibodies are present, they form complexes with PF4/heparin, bind to platelet FcγRIIA receptors, and activate the platelets, leading to serotonin release. The specificity of the reaction is confirmed by the inhibition of release in the presence of high concentrations of heparin [3] [4] [5].
The following protocol is synthesized from published methodologies and clinical laboratory specifications [1] [4] [5].
This section details a specific protocol for demonstrating the efficacy of this compound in blocking HIT antibody-mediated platelet activation in the SRA.
To assess the ability of this compound to inhibit platelet activation and serotonin release induced by HIT immune complexes.
This compound should produce a dose-dependent inhibition of serotonin release. A concentration of 1.0 µM this compound has been shown to effectively inhibit platelet activation in the presence of human HIT sera in the SRA [1]. This confirms that Syk inhibition is a viable strategy to block the FcγRIIA-mediated platelet activation central to HIT pathogenesis.
The integration of the classic Serotonin Release Assay with the modern pharmacological tool this compound provides a powerful experimental system for HIT research. The protocols outlined herein allow researchers to quantitatively demonstrate the critical role of Syk kinase in HIT pathogenesis and to evaluate the efficacy of Syk inhibition as a potential therapeutic strategy. The high selectivity and potency of this compound make it an excellent compound for validating Syk as a drug target for HIT and other immune-mediated conditions.
Syk is a critical signaling molecule in the B-Cell Receptor (BCR) pathway, which is a key driver of pathogenesis in CLL and other B-cell malignancies [1]. The diagram below illustrates Syk's role and the mechanism of PRT-060318.
In CLL, this pathway is often constitutively active, providing pro-survival and pro-proliferative signals to the leukemic cells [1]. Furthermore, Syk-mediated signaling is integral to the migration and homing of CLL cells into protective tissue niches, such as lymph nodes and bone marrow [1].
The tables below summarize key quantitative data on the potency and selectivity of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ or % Inhibition | Experimental Context |
|---|---|---|
| Syk | IC₅₀ = 4 nM [2] | Cell-free assay |
| Syk | 92% inhibition at 50 nM [3] | Broad kinase panel |
| ZAP-70 | >70% activity retained at 50 nM [3] | Selectivity assessment |
| Src Family Kinases | >70% activity retained at 50 nM [3] | Selectivity assessment |
Table 2: Cellular and In Vivo Responses in CLL Models
| Assay Type | Observed Effect | Reference |
|---|---|---|
| Cell Viability | Antagonizes CLL cell survival after BCR triggering [3]. | [3] |
| Signaling | Inhibits phosphorylation of Syk and ERK after BCR triggering [3]. | [3] [2] |
| Chemokine Secretion | Inhibits BCR-dependent secretion of CCL3 and CCL4 [3]. | [3] |
| Cell Migration | Inhibits migration towards CXCL12 and CXCL13, and beneath stromal cells [3]. | [3] |
Here are standardized protocols for key experiments assessing the efficacy of this compound in CLL models.
This protocol evaluates the ability of this compound to block proximal BCR signaling and induce cell death.
This protocol tests the compound's ability to overcome protective signals from the stromal microenvironment and inhibit CLL cell migration.
HIT is a drug-induced immune condition where antibodies target complexes of Heparin and Platelet Factor 4 (PF4). These HIT immune complexes (ICs) cluster the receptor FcγRIIA on platelets. FcγRIIA contains an ITAM motif that, when engaged, recruits and activates the tyrosine kinase Syk. Syk activation initiates a robust signaling cascade leading to platelet activation, aggregation, and prothrombotic events [1].
PRT-060318 (PRT318) is a novel, selective Syk inhibitor that blocks this FcγRIIA-mediated signaling pathway. It binds to Syk with high affinity, preventing its phosphorylation and subsequent activation of downstream effectors like Phosphoinositide 3-kinase (PI3K), Akt, and Phospholipase Cγ2 (PLCγ2). This inhibition effectively prevents HIT IC-induced platelet aggregation and thrombosis [1] [2].
The diagram below illustrates this signaling pathway and the point of inhibition by this compound.
Diagram 1: this compound inhibits the Syk-dependent signaling pathway in HIT. The green arrow shows the inhibitory action of this compound blocking the signal leading to platelet activation and thrombosis.
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Details / Assay |
|---|---|---|
| IC₅₀ (Syk Kinase) | 4 nM | Cell-free assay [2] [3]. |
| Specificity | 92% Syk inhibition at 50 nM | Retains >70% activity for other kinases at this concentration [1]. |
| In Vivo Efficacy (Mice) | 30 mg/kg | Oral gavage, twice daily [1]. |
| HIT Antibody (KKO) Dose | 20 mg/kg | Intraperitoneal injection (in vivo model) [1]. |
| Heparin Dose | 1600 U/kg | Subcutaneous injection (in vivo model) [1]. |
This protocol tests the ability of this compound to inhibit platelet aggregation induced by HIT immune complexes [1].
The SRA is a confirmatory test for HIT antibody activity and is used to validate the inhibitor's efficacy [1].
The following workflow details the key steps for evaluating this compound in a transgenic HIT mouse model [1].
Diagram 2: In vivo workflow for evaluating this compound in a HIT mouse model. i.p.: intraperitoneal; p.o.: per os (oral); s.c.: subcutaneous; b.i.d.: twice a day.
Key Steps:
This compound (also known as PRT318) is a novel, potent, and highly selective inhibitor of the spleen tyrosine kinase (Syk), a key signaling molecule in various immune and cellular responses [1]. Syk kinase plays a critical role in signal transduction pathways downstream of immunoreceptor tyrosine-based activation motif (ITAM)-coupled receptors, including the glycoprotein VI (GPVI) receptor on platelets [2] [3]. Convulxin, a protein isolated from snake venom, is a powerful agonist of the GPVI receptor. Its binding triggers a signaling cascade that involves Syk activation and ultimately leads to platelet aggregation [4] [3].
The mechanistic basis for this compound's action lies in its specific inhibition of Syk kinase activity. By binding to Syk, this compound prevents the phosphorylation and activation of downstream effectors, thereby blocking signal propagation from receptors like GPVI [1] [2]. This inhibition effectively suppresses convulxin-induced platelet activation without affecting pathways initiated by other agonists, such as ADP, which signal through G-protein coupled receptors (GPCRs) [5].
The following tables summarize key quantitative data from biochemical and cellular studies on this compound.
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O [1] |
| Molecular Weight | 340.42 g/mol [1] |
| CAS Number | 1194961-19-7 [1] |
| Target | Syk Tyrosine Kinase [1] |
| IC₅₀ for Syk | 4 nM [1] |
| Syk Inhibition at 50 nM | 92% inhibition [1] |
| Selectivity at 50 nM | Other kinases retain >70% activity [1] |
Table 2: Functional Effects of this compound in Cellular and In Vivo Models
| Model / Assay | Key Findings | Reference |
|---|---|---|
| In Vitro: Convulxin-Induced Human Platelet Aggregation | Dose-responsive inhibition of aggregation. | [1] [5] |
| In Vitro: Convulxin-Induced Calcium Flux | Dose-responsive inhibition of intracellular calcium increase. | [1] [5] |
| In Vitro: HIT Immune Complex-Induced Aggregation | Complete inhibition of human and transgenic HIT mouse platelet aggregation. | [2] |
| In Vivo: Transgenic HIT Mouse Model | Orally dosed this compound (30 mg/kg, twice daily) significantly reduced thrombocytopenia and thrombosis. | [2] |
| Ex Vivo: Anti-Thrombotic Activity | Inhibited arterial thrombosis in rabbit and pig models without prolonging ear bleeding time. | [5] |
This protocol assesses the inhibitory effect of this compound on platelet aggregation specifically triggered by the GPVI agonist convulxin [1] [2].
Materials:
Procedure:
This protocol measures the impact of this compound on the early signaling event of calcium release, which is downstream of Syk activation [1] [6].
Materials:
Procedure:
This protocol evaluates the direct molecular target of this compound by measuring the phosphorylation status of Syk and its downstream substrate following convulxin stimulation [3].
Materials:
Procedure:
The following diagrams, generated using Graphviz DOT language, illustrate the signaling pathway targeted by this compound.
This diagram outlines the core signaling cascade initiated by convulxin binding to the GPVI receptor and highlights the precise point of inhibition by this compound.
PRT-060318 (also known as PRT318) represents a novel selective inhibitor of spleen tyrosine kinase (Syk) that has demonstrated significant potential for investigating B-cell receptor (BCR) signaling pathways and developing therapeutic interventions for hematological malignancies and immune disorders. Syk is a crucial non-receptor tyrosine kinase that plays an essential role in immunoreceptor signaling, including BCR-mediated activation in B-cells and Fc receptor signaling in various immune cells. The molecular structure of this compound is characterized as (2-((1R,2S)-2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide), belonging to the chemical class of 4-anilino-2-(2-aminoethylamino) pyrimidine-5-carboxamides that was optimized through extensive structure-activity relationship studies [1].
The mechanism of action of this compound centers on its specific inhibition of Syk kinase activity, which occupies a critical position in the early stages of BCR signal transduction. Upon BCR engagement by antigen, the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of Igα (CD79a) and Igβ (CD79b) become phosphorylated by Src-family kinases, creating docking sites for Syk through its SH2 domains [2]. Syk then undergoes activation and initiates multiple downstream signaling cascades, including the PLC-γ2 pathway, PI3K pathway, and MAPK pathway [2] [3]. By targeting this central kinase, this compound effectively blocks the propagation of BCR signals, thereby modulating B-cell activation, proliferation, and survival pathways that are often dysregulated in lymphoid malignancies [4].
The therapeutic relevance of Syk inhibition has been demonstrated across various B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL) [5] [4]. Additionally, this compound has shown efficacy in preventing heparin-induced thrombocytopenia (HIT), an antibody-mediated disorder characterized by FcγRIIA-mediated platelet activation, demonstrating the broad applicability of Syk inhibition beyond direct B-cell pathologies [1].
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Potency | Cellular Assay System | Key Findings |
|---|---|---|---|
| Syk | IC₅₀ in low nanomolar range [1] | Kinase Profiler (Millipore) | Highly potent and selective inhibition |
| Syk Phosphorylation (Y352) | Significant reduction at 1μM [1] | DHL4 B-cell line | Inhibition of downstream BCR signaling |
| Src-Family Kinases | Minimal effect at therapeutic concentrations [1] | Specificity screening | Demonstrates selectivity over related kinases |
| Other Tyrosine Kinases | No significant inhibition [1] | Comprehensive kinase panel | Confirmed narrow specificity profile |
Table 2: Cellular Activity in Various Assay Systems
| Assay Type | Cell System | This compound Concentration | Observed Effect |
|---|---|---|---|
| Platelet Aggregation | Human platelet-rich plasma | 0-3μM | Complete inhibition of HIT immune complex-induced aggregation [1] |
| Calcium Flux | Human platelets | 0-3μM | Inhibition of convulxin-induced calcium mobilization [1] |
| Serotonin Release | Washed human platelets | 1.0μM | >90% inhibition of HIT antibody-mediated activation [1] |
| B-Cell Signaling | BL-2 Burkitt lymphoma cells | Not specified | Disruption of downstream BCR signaling pathways [3] |
Table 3: In Vivo Performance in HIT Mouse Model
| Parameter | Control Group (Vehicle) | This compound Treated Group | Significance |
|---|---|---|---|
| Nadir Platelet Count | Significant reduction | Significantly higher | p<0.05 [1] |
| Thrombosis Incidence | Extensive thrombosis | Significantly reduced | p<0.05 [1] |
| Dosing Regimen | Vehicle only | 30 mg/kg orally twice daily | 7-day study [1] |
| Plasma Concentrations | Not detected | Therapeutic levels maintained | LC/MS/MS quantification [1] |
Purpose: To evaluate the inhibitory effect of this compound on HIT immune complex-induced platelet aggregation.
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To assess the effect of this compound on platelet activation using the gold standard confirmatory test for HIT antibodies.
Materials and Reagents:
Procedure:
Interpretation Criteria:
Purpose: To evaluate the efficacy of this compound in preventing HIT antibody-induced thrombocytopenia and thrombosis in a transgenic mouse model.
Animals:
Test Article Administration:
Induction of HIT:
Sample Collection and Monitoring:
Pharmacokinetic Assessment:
Expected Results:
Purpose: To directly visualize and quantify thrombosis development in HIT model mice using fluorescently labeled platelets.
Materials:
Procedure:
Data Analysis:
The B-cell receptor (BCR) is a complex structure consisting of a membrane-bound immunoglobulin (mIg) non-covalently associated with an Igα/Igβ (CD79a/CD79b) heterodimer. The intracellular domains of Igα and Igβ contain immunoreceptor tyrosine-based activation motifs (ITAMs) that are phosphorylated upon BCR engagement, initiating the signaling cascade [2]. Syk binds to phosphorylated ITAMs through its SH2 domains, leading to its activation and the initiation of downstream signaling pathways [2].
The downstream signaling pathways activated by Syk include:
Recent studies have identified significant crosstalk between pathways, including a negative crosstalk from p38 to MEK/ERK that creates a complex regulatory network in B-cell signaling [3]. Quantitative modeling of BCR signaling in aggressive B-cell lymphomas has revealed that this network contains multiple feedback and crosstalk structures that confer robustness to the signaling system [3].
The therapeutic significance of Syk inhibition in B-cell malignancies is substantial, with multiple BCR pathway inhibitors showing clinical efficacy [5] [4]. In chronic lymphocytic leukemia (CLL), BCR signaling is a key driver of pathogenesis, with approximately 41% of CLL cases showing stereotyped BCRs that respond to similar antigenic stimuli [5]. The classification of CLL based on IGHV mutation status (>98% identity to germline for unmutated CLL, U-CLL; <98% for mutated CLL, M-CLL) has prognostic significance and correlates with BCR signaling activity [5].
In aggressive lymphomas such as diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), dysregulated BCR signaling contributes significantly to tumor survival [4]. The ABC-DLBCL subtype shows constitutive NF-κB activity dependent on BCR signaling, while GCB-DLBCL exhibits different signaling dependencies [4]. This compound and other Syk inhibitors represent valuable tools for dissecting these signaling dependencies and developing targeted therapeutic approaches.
This compound represents a valuable pharmacological tool for investigating Syk-dependent signaling pathways and developing therapeutic strategies for immune-related disorders and B-cell malignancies. The detailed protocols provided in this document enable researchers to consistently evaluate the compound's effects in both in vitro and in vivo settings. The high selectivity of this compound for Syk, combined with its demonstrated efficacy in modulating BCR signaling and Fc receptor-mediated activation, positions it as a key compound for further investigation in hematological research and drug development.
The experimental data generated using these protocols can provide critical insights into the molecular mechanisms of BCR signal transduction and the therapeutic potential of Syk inhibition in various pathological contexts. As research in this field advances, this compound and related compounds may offer new opportunities for targeted interventions in autoimmune conditions, thrombotic disorders, and lymphoid malignancies where BCR signaling plays a central pathogenic role.
PRT-060318 (also known as PRT318) effectively counteracts survival signals for CLL cells and inhibits their migration by targeting Syk kinase, a key component in the B-cell receptor (BCR) signaling pathway [1].
The table below summarizes the key quantitative data on its effects in CLL models:
| Biological Readout | Experimental Context | This compound Activity/Effect | Citation |
|---|---|---|---|
| Syk Inhibition (IC₅₀) | Enzyme assay | 3-4 nM | [2] [1] |
| Kinase Selectivity | 50 nM in a broad kinase panel | Syk inhibited by 92%; other kinases >70% activity retained | [2] [3] |
| CLL Cell Viability | NLC co-culture (protective model) | Effectively antagonizes CLL cell survival | [1] |
| CLL Cell Migration | Migration toward CXCL12/CXCL13 | Inhibits chemotaxis | [1] |
| Chemokine Secretion | BCR triggering (anti-IgM) or NLC co-culture | Inhibits CCL3 and CCL4 secretion | [1] [4] |
| Signaling Phosphorylation | After BCR triggering | Blocks phosphorylation of Syk and ERK | [1] |
Here are standardized protocols for key experiments utilizing this compound in CLL research, based on methodologies from the literature.
This protocol tests the ability of this compound to overcome the pro-survival effect of Nurselike Cells (NLCs) [1].
Key Materials
Methodology
This protocol evaluates the inhibition of BCR-induced chemokine production by this compound [1] [4].
Key Materials
Methodology
This protocol tests how this compound affects CLL cell migration towards tissue-homing chemokines [1].
Key Materials
Methodology
This compound exerts its effects by specifically inhibiting Syk kinase, which occupies a central role in the BCR signaling pathway and its crosstalk with the microenvironment. The following diagram illustrates the proposed mechanism of action of this compound in a CLL cell within its protective niche:
This diagram illustrates that this compound directly inhibits Syk kinase, which acts as a central signaling hub. This inhibition blocks key downstream pro-survival and migratory pathways, disrupting the crosstalk between CLL cells and the microenvironment [1] [6]. Notably, the protective effects of NLCs can also involve BCR-independent pathways, such as JAK/STAT and RAS/MAPK signaling, which may not be directly targeted by this compound [5].
This compound serves as a highly valuable and specific tool compound for researchers investigating Syk-dependent signaling in CLL. The protocols outlined here provide a framework for studying its effects on cell survival, migration, and cytokine secretion within complex microenvironment models. Its demonstrated efficacy in disrupting critical survival pathways supports the continued investigation of Syk inhibition as a therapeutic strategy in B-cell malignancies.
Purpose of the Assay This protocol details the procedure for evaluating the effect of the selective Syk inhibitor PRT-060318 on the migration of primary CLL cells towards tissue-homing chemokines like CXCL12 and CXCL13 [1]. Inhibiting this migration is a key therapeutic strategy for disrupting the protective microenvironment that supports CLL cell survival.
Mechanism of Action this compound exerts its effect by inhibiting Spleen Tyrosine Kinase (Syk), a critical node in the B-Cell Receptor (BCR) signaling pathway and other pro-survival signals from the microenvironment. This inhibition disrupts downstream signaling, leading to reduced cell activation, survival, and, pertinent to this assay, inhibition of cell migration [1].
The following diagram illustrates the signaling pathway targeted by this compound in this context:
Key Reagents and Materials
Procedure The experimental workflow involves pre-treating cells with the inhibitor before assessing their migration in a Transwell system, as shown below:
The table below summarizes the critical quantitative data from the search results for this assay.
| Parameter | Details / Concentration | Reference |
|---|---|---|
| This compound (PRT318) | Syk IC₅₀ = 3-4 nM (highly selective) | [1] [2] [3] |
| Working Concentration in Assay | 2 μM | [1] |
| Key Chemoattractants | CXCL12 (200 ng/mL); CXCL13 (1 μg/mL) | [1] |
| Cell Pre-treatment | 1 hour at 37°C with inhibitor, with or without anti-IgM (10 μg/mL) | [1] |
| Cell Density for Migration | 10 x 10⁶ cells/mL | [1] |
| Transwell Incubation Time | 3 hours at 37°C in 5% CO₂ | [1] |
Expected Outcomes Treatment with this compound should result in a significant reduction in the number of CLL cells migrating towards CXCL12 and CXCL13 compared to the vehicle (DMSO) control. This demonstrates the compound's efficacy in blocking chemokine-directed migration, a key mechanism for CLL cell trafficking into protective tissue microenvironments [1].
The table below summarizes the fundamental data for handling PRT-060318 in a laboratory setting.
| Solvent | Solubility | Solution Concentration & Preparation Notes | Storage & Stability |
|---|---|---|---|
| DMSO | ~2 mg/mL (clear solution) [1] | 5.87 mM (based on MW 340.42) [2] | Powder: -20°C for 3 years [3]. In solvent: -80°C for 1 year, -20°C for 1 year [4] [3]. |
| Water | ~25 mg/mL (73.44 mM) [4] | 75 mg/mL (181.45 mM); requires sonication and heating [5] [3] | - |
| Ethanol | Insoluble [5] | - | - |
> Important Note: Moisture-absorbing (wet) DMSO can significantly reduce solubility. Always use fresh, dry DMSO for preparing stock solutions [5].
For the most reliable results, follow this protocol to prepare a 10 mM stock solution in water.
Q1: My solution in DMSO is cloudy or has precipitate. What should I do? A1: First, confirm the concentration does not exceed 2 mg/mL. If it is too concentrated, dilute it with additional dry DMSO. Gently warming the vial while mixing may help re-dissolve the precipitate. Remember that solutions stored at -20°C may precipitate and require thorough thawing and mixing before use.
Q2: Can I use solvents other than DMSO or Water? A2: The data indicates that this compound is insoluble in ethanol [5]. Other solvents were not specified in the available literature. For biological assays, it is standard practice to use DMSO for high-concentration master stocks and then dilute into aqueous buffers (like PBS or cell culture medium) for experimental work. The final DMSO concentration in cell-based assays should typically be kept below 0.1-0.5% to avoid cytotoxicity.
Q3: How do I confirm that the inhibitor is active after reconstitution? A3: You can validate its activity through a functional bioassay. For example, as referenced in the literature, this compound should effectively inhibit Syk and extracellular signal-regulated kinase (Erk) phosphorylation after B-cell receptor (BCR) triggering in Ramos cells or primary B cells [5]. Running a known positive control in your assay system is the best practice.
To help you design your experiments and understand the expected outcomes, the diagram below outlines the primary mechanism and a common validation assay for this compound.
The table below summarizes the key storage and stability information for different forms of PRT-060318:
| Property | This compound (Freebase) | This compound 2HCl Salt |
|---|---|---|
| Appearance | Solid (Light yellow to yellow) [1] | Information not specified in sources |
| Molecular Weight | 340.42 g/mol [2] [1] [3] | 413.34 g/mol [4] [5] |
| Recommended Storage | Powder: -20°C for 3 years [1] [3] | Information not specified in sources |
| Solution Storage | -80°C for 2 years; -20°C for 1 year [1] | Information not specified in sources |
| Shipping Conditions | Room temperature [2] [4] | Room temperature [4] [5] |
| Stability Data | Stable for one month at room temperature during shipping [2] | Stable for one month at room temperature during shipping [4] |
Preparing stock solutions correctly is critical for experimental reproducibility. Below are the solubility properties and preparation guidelines.
| Solvent | This compound (Freebase) Solubility | This compound 2HCl Salt Solubility |
|---|---|---|
| DMSO | Information not specified in sources | 75 mg/mL (181.44 mM) [4] [5] |
| Water | 25 mg/mL (73.44 mM); requires ultrasonic treatment [1] | 75 mg/mL (181.44 mM) [4] [5] |
| PBS | 25 mg/mL (73.44 mM); requires ultrasonic treatment [1] | Information not specified in sources |
| Ethanol | Information not specified in sources | Insoluble [4] |
Key Preparation Notes:
The cited research demonstrates the use of this compound in both in vitro and in vivo settings.
In Vitro Platelet Aggregation Assay [6]
In Vivo Administration in a HIT Mouse Model [6]
This compound is a novel, highly selective inhibitor of the tyrosine kinase Syk (spleen tyrosine kinase), with a reported IC50 of 4 nM in cell-free assays [4] [5] [1]. Its primary mechanism in the context of HIT and thrombosis is through blocking the FcγRIIA signaling pathway in platelets [6].
The following diagram illustrates the signaling pathway that this compound inhibits:
This inhibition is selective, as this compound blocks activation through the GPVI/FcRγ ITAM receptor complex but does not affect platelet activation via G-protein coupled receptors, such as those for ADP or thrombin [4] [5].
What is the difference between this compound and this compound 2HCl? The core active molecule is the same. This compound 2HCl is a salt form of the compound, which generally offers improved water solubility, as reflected in the data. The 2HCl salt has a higher molecular weight (413.34 vs. 340.42), which must be accounted for when calculating molar concentrations [4] [1].
Can this compound be used in vivo? Yes. The compound has demonstrated efficacy in animal models. The 2HCl salt form is noted for its oral bioavailability, and a specific in vivo formulation of 75 mg/mL in water has been validated [4] [5] [6].
What is a major stability consideration for stock solutions? Prepared aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation and loss of biological activity [1].
The table below summarizes the key quantitative data on the selectivity of PRT-060318, as confirmed across multiple sources.
| Parameter | Result | Experimental Context |
|---|---|---|
| Primary Target | Spleen Tyrosine Kinase (Syk) | Kinase panel of 270 kinases [1] [2] |
| IC₅₀ for Syk | 4 nM | Assay using purified Syk kinase [1] [3] [4] |
| Syk Inhibition | 92% | At a concentration of 50 nM [1] [4] |
| Other Kinases | >70% activity retained | At a concentration of 50 nM in a panel of 270 kinases [1] |
To help you verify and build upon this data, here are the key methodologies used to establish this selectivity profile.
This is the primary method used to determine the inhibitor's specificity across a broad kinase panel.
This method confirms that the inhibitor effectively blocks Syk phosphorylation within cells.
Q1: At what concentration is this compound considered selective in cellular assays? The compound demonstrates high selectivity at a concentration of 50 nM, which effectively inhibits Syk (92%) while leaving the vast majority of other kinases largely unaffected (>70% activity retained) [1]. In more complex functional cellular assays, such as flow-based platelet adhesion studies, a higher concentration (e.g., 10 μM) is often used to ensure complete pathway inhibition [5].
Q2: How does this compound engagement with Syk affect downstream signaling? As visualized below, this compound inhibits Syk auto-phosphorylation (e.g., at Y352), which disrupts signal propagation. This, in turn, leads to reduced phosphorylation of key downstream effectors like PLCγ2 and ERK, ultimately inhibiting processes such as calcium mobilization, platelet aggregation, and cell migration [1] [3] [4].
Q3: My experiment involves platelet activation. What positive controls can I use? For studies on Syk-dependent platelet signaling, you can use specific agonists that act upstream of Syk:
The table below summarizes the core characteristics of this compound.
| Property | Description |
|---|---|
| Primary Target | Spleen Tyrosine Kinase (Syk) [1] [2] |
| IC₅₀ (Syk) | 4 nM (cell-free assay) [3] [2] |
| Key Mechanism | ATP-competitive inhibitor of Syk kinase activity [4] |
| Primary Signaling Pathway Blocked | FcγRIIA-mediated platelet activation (e.g., in HIT) and GPVI-mediated activation (e.g., by convulxin or CRP) [1] [4] |
| Pathways Not Affected | Agonists for G-protein coupled receptors (GPCRs), such as ADP and thrombin, are not inhibited [1] [2]. The von Willebrand factor (VWF)/GPIb pathway may also be unaffected [4]. |
| Common Solvents | DMSO (up to 75 mg/mL or 181 mM) or Water (up to 75 mg/mL) [2] |
To ensure your experiments yield interpretable results, follow these established protocols and include critical controls.
This is a standard method to confirm the functional effect of this compound.
This is the "gold standard" for confirming the presence of platelet-activating HIT antibodies and testing drug efficacy in a HIT context [1].
Q1: My positive control (e.g., ADP-induced aggregation) is also inhibited. What's wrong?
Q2: I'm not seeing sufficient inhibition with FcγRIIA or GPVI agonists.
Q3: The literature shows conflicting results for the VWF/GPIb pathway. Why?
The following diagrams, created with Graphviz, illustrate the logical workflow for your experiments and the specific pathway targeted by this compound.
This flowchart outlines the key decision points in a platelet activation experiment.
This diagram shows the specific signaling pathway targeted by this compound.
| Parameter | Specification |
|---|---|
| Animal Model | Transgenic HIT mice (homozygous for both FcγRIIA and human PF4) [1] |
| Dosage | 30 mg/kg body weight [1] [2] [3] |
| Route of Administration | Oral gavage [1] [2] [3] |
| Dosing Frequency | Twice a day [1] |
| Treatment Duration | 7 days [1] |
| Key Co-administered Agents | - KKO (HIT-like antibody): 20 mg/kg, intraperitoneally, on day 0 [1]
To help you better understand and troubleshoot the experimental design, here is the mechanism of action of this compound and the workflow of the key in vivo study.
The diagram above illustrates how this compound intervenes in the HIT pathogenesis pathway by inhibiting Syk kinase [1].
Here is a detailed methodology and some common troubleshooting points presented in an FAQ format.
FAQs for Researchers
Q: What is the specific animal model used, and why is it important?
Q: Why is the co-administration of KKO and heparin necessary?
Q: What evidence supports the efficacy of this 30 mg/kg dose?
Q: How selective is this compound?
The table below summarizes the key handling information for PRT-060318 found in the search results:
| Property | Specification / Recommendation |
|---|---|
| Recommended Storage | Refrigerator, under inert atmosphere [1] |
| Storage Temp. | -20°C or -80°C for stock solutions (long-term) [2] [3] |
| Form | Solid [1] |
| Solubility | Soluble in DMSO and Water [2] [4] |
While a detailed inert atmosphere workflow is not provided, you can construct a reliable procedure based on the stated storage condition and standard laboratory practices for air-sensitive compounds. The following diagram outlines a general workflow for handling and preparing this compound solutions.
Why is an inert atmosphere necessary for this compound? While the exact chemical instability is not specified in the search results, storing solids and solutions under an inert atmosphere (like nitrogen or argon) is a standard practice to protect compounds from degradation by moisture and oxygen in the air, thereby extending their shelf life and ensuring experimental consistency.
What is a safe and common solvent for preparing a stock solution? According to multiple supplier specifications, this compound is soluble in DMSO and water [2] [4]. A common practice is to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) before diluting it into aqueous buffers for experiments.
How should I store this compound stock solutions? It is recommended to prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles [2]. These aliquots should be stored at -20°C for short-term use (about one year) or at -80°C for longer-term storage (up to two years) [2] [3].
The table below summarizes the standard preparation methods for PRT-060318 stock solutions as provided by commercial suppliers and research literature.
| Solvent | Concentration | Molarity | Preparation Method & Notes |
|---|---|---|---|
| Water | 25 mg/mL [1] | 73.44 mM [1] | Ultrication recommended to dissolve [1]. |
| 66 mg/mL [2] | 159.67 mM [2] | - | |
| 75 mg/mL [3] | 181.44 mM [3] | Solution should be clear; use fresh for optimal results [3]. | |
| DMSO | 66 mg/mL [2] | 159.67 mM [2] | - |
| 75 mg/mL [3] | 181.44 mM [3] | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [3]. |
The preparation workflow for these solutions can be visualized as follows:
Here are solutions to some frequently encountered problems:
Precipitate Formation in Solution
Inconsistent Biological Activity
Working Concentration Not Achieved
This section outlines established methodologies for using this compound in key experimental models.
This protocol tests the inhibitor's effect on platelet activation.
This protocol assesses the effect on cancer cell survival in a microenvironment model.
This protocol evaluates the therapeutic efficacy of this compound in a disease model.
The application of this compound in these different experimental contexts is summarized in the diagram below:
| Feature | PRT-060318 (PRT318) | P505-15 (PRT062607) |
|---|---|---|
| SYK IC₅₀ | 1-6 nM [1] [2] [3] | 1 nM [4] |
| Selectivity | >80-fold greater for Syk than other kinases; 92% Syk inhibition at 50 nM in a broad kinase panel [5] [2] | At least 80-fold greater affinity for Syk over other kinases [4] |
| Key In Vitro Findings | - Inhibits CLL cell survival & migration [1] [5]
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited in the literature.
These assays evaluated the inhibitors' effects on cancer cell survival and downstream signaling pathways.
These experiments tested the inhibitors' ability to disrupt communication between leukemia cells and their microenvironment.
The therapeutic potential was assessed in animal models of human diseases.
The following diagram illustrates the core signaling pathway targeted by both inhibitors, based on the mechanisms described in the studies.
The diagram shows that BCR activation leads to immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation, which recruits and activates Syk. Active Syk then drives downstream signaling through pathways like ERK and AKT, promoting cell survival, migration, and proliferation. This compound and P505-15 act as ATP-competitive inhibitors that directly bind to Syk, blocking its kinase activity and these downstream pro-survival signals [1] [5] [4].
PRT-060318 is a potent ATP-competitive inhibitor of Syk. The table below summarizes its key selectivity data against Syk and a panel of other kinases.
| Kinase Name | Reported IC₅₀ / Inhibition Data | Experimental Context & Notes |
|---|---|---|
| Syk | IC₅₀ = 4 nM [1] [2] | Assay using purified Syk kinase. [1] |
| 92% inhibition at 50 nM [1] [3] [4] | Broad panel of 270 kinase enzyme assays. [1] | |
| ZAP-70 | IC₅₀ = 410 nM [5] | A kinase closely related to Syk. Shows ~100-fold selectivity for Syk over ZAP-70. [5] |
| Focal Adhesion Kinase (FAK) | IC₅₀ = 520 nM [5] | |
| Pyk2 | IC₅₀ = >10 µM [5] | |
| Src Family Kinases (cSRC, Fyn, Lyn, Yes) | IC₅₀ = >1 µM for all [5] | |
| Other Kinases | >70% activity retained at 50 nM [1] [3] [4] | In the broad kinase panel, most other kinases were not significantly inhibited. [1] |
The high selectivity of this compound was established through the following key experimental methods:
The following diagram illustrates the key signaling pathways where Syk plays a critical role, and where this compound exerts its specific inhibitory effects.
This targeted mechanism explains why this compound shows potent antithrombotic efficacy in models like Heparin-Induced Thrombocytopenia (HIT) [6] [7] and chronic lymphocytic leukemia (CLL) [1] [4], while having a minimal impact on hemostasis, as it does not broadly disrupt essential signaling pathways.
The table below summarizes the core characteristics and research data for these two Syk-targeting compounds.
| Feature | PRT-060318 (PRT318) | Fostamatinib (R406) |
|---|---|---|
| Status | Experimental drug candidate [1] [2] | FDA-approved for chronic immune thrombocytopenia (ITP) [3] [4] |
| Primary Target | Syk tyrosine kinase [5] [1] | Syk tyrosine kinase [4] |
| IC50 for Syk | 4 nM (cell-free assay) [1] [6] | 41 nM (IC50 for R406) [4] |
| Key Indications (Research/Approved) | Heparin-induced thrombocytopenia (HIT), thrombosis [5] [2] | Chronic ITP, investigated for RA, CLL, and anti-inflammatory applications [3] [7] [8] |
| In Vivo Efficacy Models | Transgenic mouse model of HIT [5] | Two phase 3 clinical trials in ITP patients; mouse models of SIRS and thrombosis [3] [7] [9] |
| Key In Vivo Findings| - Prevented HIT antibody-induced thrombocytopenia
Both this compound and fostamatinib are potent inhibitors of spleen tyrosine kinase (Syk), which is a central signaling node downstream of immunoreceptor tyrosine-based activation motif (ITAM)-coupled receptors [5] [4].
The following diagram illustrates the key signaling pathways inhibited by these compounds and their subsequent biological effects.
As the diagram shows, by inhibiting Syk, both compounds disrupt critical downstream processes including immune cell activation, pro-inflammatory cytokine release, and platelet activation, which explains their efficacy in immune and thrombotic conditions [5] [7] [4].
For laboratory research, here is a summary of key experimental findings and methodologies from the literature.
| Compound | Experimental System | Key Result | Reference |
|---|---|---|---|
| This compound | In Vitro: Human platelet-rich plasma (PRP) with HIT immune complexes | Completely inhibited platelet aggregation at 3 µM [5]. | [5] |
| In Vivo: Transgenic HIT mouse model | Oral dosage (30 mg/kg, twice daily) significantly prevented thrombocytopenia and reduced thrombosis [5]. | [5] | |
| Fostamatinib (R406) | In Vitro: Washed human platelets with atherosclerotic plaque homogenate | 10 µM R406 abolished phosphorylation of Syk, LAT, and PLCγ2, blocking GPVI signaling [9]. | [9] |
| Clinical: Phase 3 trials in chronic ITP patients | 100 mg BID (increased to 150 mg BID if needed) led to stable platelet response in 18% of patients vs. 2% on placebo [3]. | [3] | |
| In Vivo: LPS-induced Systemic Inflammatory Response (SIRS) in mice | Inhibited STAT1/3 pathways, reduced levels of TNF-α, IL-6, and other inflammatory factors [7]. | [7] |
In Vitro Platelet Aggregation Assay (for this compound)
Serotonin Release Assay (SRA)
Ex Vivo Signaling Analysis in CLL Patients (for Fostamatinib)
When deciding between these compounds for a project, consider the following:
PRT-060318 (also known as PRT318) is a novel, potent, and selective inhibitor of the spleen tyrosine kinase (Syk). Its proposed mechanism of action for treating Heparin-Induced Thrombocytopenia (HIT) involves interrupting the FcγRIIA signaling pathway within platelets [1].
The diagram below illustrates the proposed signaling pathway involved in HIT and the point of inhibition for this compound.
The primary data on the efficacy of this compound comes from a study using a transgenic mouse model that expresses human platelet factor 4 (PF4) and FcγRIIA, replicating key features of the human HIT condition [2] [1].
The table below summarizes the key in vitro and in vivo findings from this study:
| Experimental Model | Assay/Readout | Key Findings with this compound |
|---|---|---|
| In Vitro / Human Platelets | Platelet Aggregation (HIT IC) | Complete inhibition of aggregation induced by HIT immune complexes [2]. |
| Serotonin Release Assay (SRA) | Inhibition of platelet activation in the presence of human HIT sera (at 1.0 μM) [1]. | |
| Specificity | Inhibited Convulxin (GPVI)-induced aggregation, but not ADP or thrombin-induced aggregation [1] [3]. | |
| In Vivo / HIT Mouse Model | Thrombocytopenia (Nadir Platelet Count) | Significantly higher platelet counts in treated mice vs. controls [2]. |
| Thrombosis (Lung Thrombosis Score) | Significantly reduced thrombosis in the lungs of treated mice [2] [1]. | |
| Bleeding Time (Pig Model) | No prolongation of ear bleeding time, unlike traditional anticoagulants [3]. |
For research reproducibility, here are the key methodological details from the cited study.
In Vitro Platelet Aggregation [1]: Human platelet-rich plasma (PRP) was incubated with pre-formed ultra-large heparin-PF4 complexes and this compound (0-3 μM) for 15 minutes at 37°C with stirring. Aggregation was initiated by adding the HIT-like monoclonal antibody KKO (80 μg/mL final concentration), and the final percentage aggregation was recorded.
Serotonin Release Assay (SRA) [1]: Washed platelets loaded with ¹⁴C-serotonin were incubated with this compound (1.0 μM) before the addition of 0.1 or 100 IU/mL heparin and HIT sera. After incubation, platelets were centrifuged, and the released ¹⁴C-serotonin in the supernatant was measured by scintillation counting. A positive result was defined as >20% release with low heparin and <20% with high heparin.
In Vivo HIT Mouse Model [2] [1]:
It is important to note that the commercial sources uniformly state that this compound is "for research use only" and not for human diagnosis or treatment [4] [3] [5]. The data presented provides a strong foundation for further investigation and drug development.
The table below summarizes the core characteristics and selectivity data for this compound.
| Aspect | Details |
|---|---|
| Compound Name | This compound (also referred to as PRT318) |
| Primary Target | Spleen tyrosine kinase (Syk) [1] [2] |
| Key Molecular Function | Selective, ATP-competitive inhibitor of Syk kinase activity [2] [3] |
| Inhibition of GPVI Agonists | Completely inhibits platelet activation induced by GPVI-specific agonists like CRP-XL and collagen-related peptides (CRP) [1] [4] [3] |
| Effect on PAR & ADP Agonists | Does not suppress platelet aggregation or calcium flux induced by thrombin (PAR agonist) or ADP [1] [3] |
| Effect on GPIb-IX-V Signaling | Does not inhibit VWF-induced platelet activation via the GPIb-IX-V receptor [3] |
The diagram below illustrates how this compound specifically blocks the GPVI signaling pathway.
As the diagram shows, platelet activation via GPVI is a multi-step process. When collagen binds to the GPVI receptor, it triggers an intracellular signaling cascade that leads to the activation of Syk kinase [5]. This compound enters this pathway by specifically binding to and inhibiting Syk [1] [2]. This action prevents the phosphorylation and activation of downstream effector phospholipase Cγ2 (PLCγ2), thereby blocking the rise in cytosolic calcium (Ca²⁺) that is essential for platelet functions like aggregation and secretion [1] [5] [3].
The following table consolidates key experimental findings from the literature on the effects of this compound on various platelet activation parameters.
| Parameter / Assay Type | Agonist (Receptor Pathway) | Effect of this compound | Experimental Context |
|---|---|---|---|
| Platelet Aggregation | CRP-XL (GPVI) | Complete inhibition [1] [3] | Washed human platelets |
| Thrombin (PAR) | No inhibition [1] | Washed human platelets | |
| ADP (P2Y) | No inhibition [1] | Washed human platelets | |
| Cytosolic Ca²⁺ Rise | (GPO)n peptides (GPVI) | Abolished [1] | Fura-2-loaded human platelets |
| Thrombin (PAR) | No suppression [1] | Fura-2-loaded human platelets | |
| Thrombus Formation | Fibrillar collagens (GPVI) | Suppressed platelet activation & aggregation parameters [1] | Human blood under high shear flow over collagen microspots |
| Dense Granule Secretion (ATP) | CRP (GPVI) | Abolished [3] | Washed human platelets |
| VWF/Ristocetin (GPIb) | No effect [3] | Washed human platelets |
To help you evaluate or replicate these findings, here are summaries of the common methodologies used in the cited studies.
| Model Type | Key Finding | Experimental Readout | Dosage & Administration |
|---|---|---|---|
| HIT (In Vivo) | Prevents HIT antibody-induced thrombocytopenia and thrombosis [1] [2] | Significantly higher nadir platelet counts; reduced thrombosis in lungs visualized with fluorescent platelets [1] [2] | 30 mg/kg, orally (twice daily) [1] [2] |
| Thrombus Stability (Ex Vivo) | Promotes breakdown and detachment of pre-formed thrombi [3] | Reduced thrombus contractile and morphology scores under arterial flow (1000 s⁻¹) [3] | 10 µM, post-perfused over pre-formed thrombi [3] |
| Platelet Aggregation (In Vitro) | Completely inhibits HIT immune complex-induced platelet aggregation [1] [2] | Inhibition of aggregation in human and transgenic mouse platelet-rich plasma (PRP) [1] [2] | IC₅₀ ~ 4 nM (for Syk); 1-3 µM used in aggregation assays [1] [4] |
| Signaling (In Vitro) | Inhibits FcγRIIA and GPVI signaling pathways in platelets [3] [5] | Blocked phosphorylation of Syk and downstream effector PLCγ2; suppressed Ca²⁺ flux [3] [5] | 5-10 µM in washed platelet assays [3] [5] |
The following section outlines the methodologies used to generate the data in the table above, providing a practical guide for experimental validation.
This model validates this compound's efficacy in preventing the core pathologies of HIT: low platelet counts and thrombosis.
This assay evaluates the compound's effect on pre-formed, platelet-rich thrombi under arterial shear conditions.
These experiments establish the molecular mechanism and selectivity of this compound.
This compound is a potent and selective inhibitor of the tyrosine kinase Syk (IC₅₀ = 4 nM) [4]. In HIT and other thrombosis models, it primarily blocks the signaling cascade downstream of the FcγRIIA and GPVI receptors.
Research directly comparing this compound to other kinase inhibitors in a thrombus stability model shows its potent effect [3].
| Inhibitor | Target | Effect on Thrombus Stability |
|---|---|---|
| This compound | Syk | Strong reduction in contractile score, similar to Src inhibition [3] |
| Dasatinib | Src family kinases | Strong reduction [3] |
| Ticagrelor | P2Y12 (ADP receptor) | Strong reduction [3] |
| Indomethacin | Cyclooxygenase (TxA2 synthesis) | Strong reduction [3] |
| Ibrutinib | Bruton's Tyrosine Kinase (Btk) | Minor decrease [3] |
The collective data robustly validates this compound as a potent and specific Syk inhibitor effective in preclinical HIT and thrombosis models. Its ability to destabilize existing thrombi suggests potential as an antiplatelet agent.